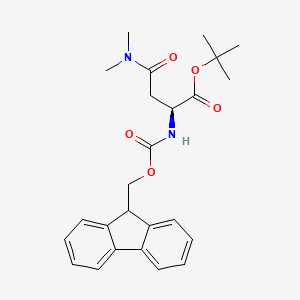
Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate typically involves the protection of the amino group of L-asparagine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or HATU.
Hydrolysis: Removal of the tert-butyl ester group under acidic conditions
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or HATU in DMF.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Major Products Formed
Deprotected Amino Acid: After removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Free Amino Acid: After hydrolysis of the tert-butyl ester group
Applications De Recherche Scientifique
Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications
Mécanisme D'action
The compound exerts its effects primarily through its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
Tert-butyl N2-(((9H-fluoren-9-YL)methoxy)carbonyl)-N4,N4-dimethyl-L-asparaginate is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C25H30N2O5 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(14-22(28)27(4)5)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,26,30)/t21-/m0/s1 |
Clé InChI |
OLSRFNYHEVYVGO-NRFANRHFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)N(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)

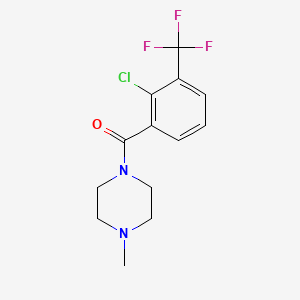
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
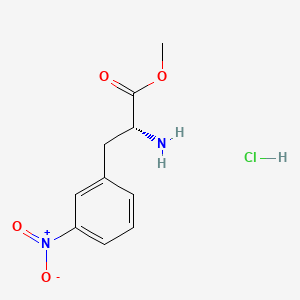
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B14027767.png)
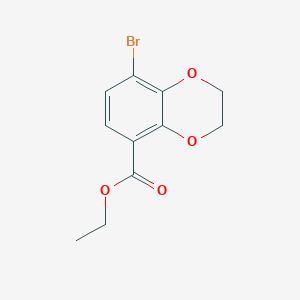
![Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride](/img/structure/B14027777.png)
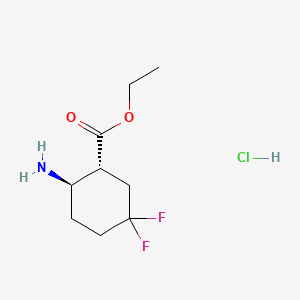

![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)
